molecular formula C10H11NO2 B6155651 4-(2-hydroxyphenyl)pyrrolidin-2-one CAS No. 1367023-24-2

4-(2-hydroxyphenyl)pyrrolidin-2-one

Cat. No.: B6155651
CAS No.: 1367023-24-2
M. Wt: 177.2
InChI Key:
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Description

4-(2-hydroxyphenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are known for their diverse biological activities. This compound features a pyrrolidinone ring substituted with a hydroxyphenyl group, making it a valuable scaffold in medicinal chemistry and drug discovery.

Mechanism of Action

Future Directions

Pyrrolidine derivatives, including 4-(2-hydroxyphenyl)pyrrolidin-2-one, have great potential in pharmacology and medicinal chemistry . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could focus on exploring the pharmacological properties of these compounds and developing new synthetic strategies .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 4-(2-hydroxyphenyl)pyrrolidin-2-one has been shown to interact with various enzymes and proteins. For instance, it has been found to have adrenolytic properties, suggesting that it may interact with adrenergic receptors . The nature of these interactions is likely to involve binding to the receptor, leading to changes in cellular signaling.

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, potentially through its interactions with adrenergic receptors . This could lead to changes in gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, potentially including adrenergic receptors . This binding could lead to changes in enzyme activity, either through inhibition or activation, and could result in changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxyphenyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of N-substituted piperidines. This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-hydroxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the molecule.

    Substitution: The hydroxyphenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of substituted pyrrolidinones .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-hydroxyphenyl)pyrrolidin-2-one involves the reaction of 2-hydroxybenzaldehyde with proline to form 4-(2-hydroxyphenyl)pyrrolidine-2-carbaldehyde, which is then oxidized to form the desired product.", "Starting Materials": ["2-hydroxybenzaldehyde", "proline", "oxidizing agent"], "Reaction": ["Step 1: React 2-hydroxybenzaldehyde with proline in the presence of a suitable solvent and catalyst to form 4-(2-hydroxyphenyl)pyrrolidine-2-carbaldehyde.", "Step 2: Oxidize 4-(2-hydroxyphenyl)pyrrolidine-2-carbaldehyde using an oxidizing agent such as potassium permanganate or sodium dichromate to form 4-(2-hydroxyphenyl)pyrrolidin-2-one."] }

CAS No.

1367023-24-2

Molecular Formula

C10H11NO2

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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